1,1-Bis(p-isobutylphenyl)ethane

Descripción general

Descripción

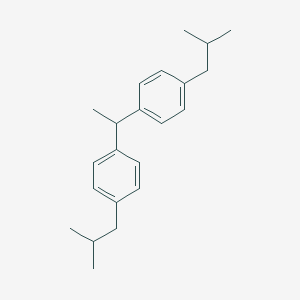

1,1-Bis(p-isobutylphenyl)ethane is an organic compound with the molecular formula C22H30 and a molecular weight of 294.47 g/mol . It is a diarylalkane, which means it contains two aromatic rings connected by an alkane chain. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,1-Bis(p-isobutylphenyl)ethane can be synthesized by reacting isobutylbenzene with acetaldehyde in the presence of a sulfuric acid catalyst . The reaction proceeds through the formation of an intermediate, which then undergoes further reactions to form the final product. The reaction conditions typically involve maintaining a controlled temperature and using an appropriate solvent to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of advanced purification techniques, such as distillation and crystallization, is also common to obtain the desired compound in its pure form.

Análisis De Reacciones Químicas

Types of Reactions

1,1-Bis(p-isobutylphenyl)ethane undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into different hydrocarbons or alcohols, depending on the reducing agent used.

Substitution: It can undergo electrophilic aromatic substitution reactions, where substituents on the aromatic rings are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.

Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under controlled conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or hydrocarbons.

Aplicaciones Científicas De Investigación

Scientific Research Applications

-

Organic Synthesis :

1,1-Bis(p-isobutylphenyl)ethane is utilized as a precursor in the synthesis of various organic compounds. Its ability to undergo substitution and oxidation reactions makes it valuable in developing new materials and chemicals. -

Pharmaceutical Development :

The compound plays a crucial role in the production of ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID). The conversion of this compound to p-isobutylstyrene through dehydration is a significant step in ibuprofen synthesis. This highlights its importance in medicinal chemistry. -

Polymer and Resin Production :

In industrial applications, this compound is used in the manufacture of polymers and resins. Its unique chemical properties allow it to enhance the physical characteristics of these materials, such as durability and thermal stability.

Case Study 1: Ibuprofen Synthesis

In a study focusing on the synthesis of ibuprofen from this compound, researchers demonstrated that optimizing reaction conditions (temperature, catalyst concentration) significantly improved yield rates. The process involved:

- Dehydration of this compound to produce p-isobutylstyrene.

- Subsequent reactions leading to ibuprofen formation.

This study underscores the compound's utility as an intermediate in pharmaceutical manufacturing.

Case Study 2: Polymer Applications

Another research project explored the use of this compound in creating high-performance polymers. The findings indicated that incorporating this compound into polymer matrices enhanced mechanical properties and thermal resistance. Various formulations were tested for applications in automotive and aerospace industries.

Mecanismo De Acción

The mechanism of action of 1,1-Bis(p-isobutylphenyl)ethane involves its interaction with specific molecular targets and pathways. For instance, it can act as a catalyst in certain chemical reactions, facilitating the conversion of reactants to products. The compound’s aromatic rings and alkane chain allow it to participate in various chemical processes, making it a versatile reagent in organic synthesis .

Comparación Con Compuestos Similares

Similar Compounds

1,1-Bis(p-tolyl)ethane: Similar in structure but with methyl groups instead of isobutyl groups.

1,1-Bis(p-ethylphenyl)ethane: Contains ethyl groups instead of isobutyl groups.

1,1-Bis(p-tert-butylphenyl)ethane: Features tert-butyl groups instead of isobutyl groups.

Uniqueness

1,1-Bis(p-isobutylphenyl)ethane is unique due to the presence of isobutyl groups, which impart distinct steric and electronic properties. These properties influence its reactivity and make it suitable for specific applications in research and industry .

Actividad Biológica

1,1-Bis(p-isobutylphenyl)ethane, with the chemical formula C22H30 and a molecular weight of 294.47 g/mol, is an organic compound that has garnered interest due to its potential biological activities and applications in various fields, including medicinal chemistry and industrial processes. This article delves into the biological activity of this compound, examining its mechanisms of action, related case studies, and relevant research findings.

This compound is characterized by its unique structure, which consists of two p-isobutylphenyl groups linked by an ethane moiety. This configuration imparts specific steric and electronic properties that influence its reactivity and biological interactions. The compound can be synthesized through the reaction of isobutylbenzene with acetaldehyde in the presence of a sulfuric acid catalyst .

The biological activity of this compound primarily involves its interaction with various molecular targets within biological systems. Research indicates that it may act as a catalyst in certain biochemical reactions, facilitating the conversion of substrates into products. The compound's aromatic rings and alkane chains enable it to participate in diverse chemical processes.

Potential Mechanisms Include:

- Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby altering metabolic pathways.

- Receptor Interaction: It can interact with cellular receptors, potentially influencing signaling pathways related to cell growth and differentiation.

Table 1: Summary of Biological Activities of Related Compounds

| Compound Name | Activity Type | Reference |

|---|---|---|

| 1,1-Bis(p-tolyl)ethane | Antimicrobial | |

| 1,5-bis(4-methoxyphenyl)-3-(4-methyl-1,2,3-thiadiazol-5-yl)pentane-1,5-dione | Anticancer | |

| 5-Methoxy-1-(4-(trifluoromethyl)phenyl)pentan-1-one oxime | Enzyme inhibition |

These studies suggest that structural analogs may exhibit significant biological activities such as antimicrobial and anticancer properties. The mechanisms often involve interactions with enzyme systems or cellular receptors.

Case Studies

A notable case study on the biological activity of compounds structurally similar to this compound involved the metabolic transformation of related structures in liver microsomes. This study highlighted the importance of functional groups in determining the metabolic pathways and biological effects of these compounds.

Example Case Study Findings:

- Metabolic N-Hydroxylation: A related compound underwent N-hydroxylation in rabbit liver microsomes, indicating potential for biotransformation and subsequent pharmacological activity.

- Enzymatic Interaction: The oxime group in certain derivatives was shown to form hydrogen bonds with active sites on enzymes, suggesting a mechanism for inhibition.

Propiedades

IUPAC Name |

1-(2-methylpropyl)-4-[1-[4-(2-methylpropyl)phenyl]ethyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30/c1-16(2)14-19-6-10-21(11-7-19)18(5)22-12-8-20(9-13-22)15-17(3)4/h6-13,16-18H,14-15H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBIVAPCIGWNIEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C(C)C2=CC=C(C=C2)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00144655 | |

| Record name | 1,1-Bis(p-isobutylphenyl)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00144655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102120-87-6 | |

| Record name | 1,1-Bis(p-isobutylphenyl)ethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102120876 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1-Bis(p-isobutylphenyl)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00144655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-BIS(P-ISOBUTYLPHENYL)ETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KS0AT8J46G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.